1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position and a prop-2-yn-1-yl group at the fifth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which offer high selectivity and yield .
Industrial production of this compound typically involves optimizing these synthetic routes to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3-(prop-2-yn-1-yl)-1H-pyrazole: Differing in the position of the prop-2-yn-1-yl group, this compound exhibits different reactivity and biological activity.
1-Methyl-5-(prop-2-yn-1-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, leading to distinct chemical and biological properties.
1-Methyl-5-(prop-2-yn-1-yl)-1H-triazole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H8N2 |
---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
1-methyl-5-prop-2-ynylpyrazole |
InChI |
InChI=1S/C7H8N2/c1-3-4-7-5-6-8-9(7)2/h1,5-6H,4H2,2H3 |
InChI-Schlüssel |
NUSMHLUJMCISFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.